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Compound of Interest

Compound Name: Ethyl 3-(trifluoromethyl)benzoate

Cat. No.: B1295495

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for Ethyl 3-(trifluoromethyl)benzoate. It is
intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure:

Chemical Formula: C10HoF302 Molecular Weight: 218.17 g/mol CAS Number: 76783-59-0[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 3-
(trifluoromethyl)benzoate.

'H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCls
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
8.26 S 1H Ar-H
8.21 d 7.8 1H Ar-H
7.81 d 7.8 1H Ar-H
7.58 t 7.8 1H Ar-H
4.43 q 7.1 2H -OCH2CHs
1.42 t 7.1 3H -OCH2CHs

3C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDClIz

Chemical Shift (d) ppm Assignment
164.9 C=0
133.0 Ar-C
132.2 (g, J = 33.0 Hz) Ar-C-CFs3
131.5 Ar-C
129.8 (g, J = 3.8 Hz) Ar-C
129.1 Ar-C
126.5 (g, J = 3.8 Hz) Ar-C
123.5 (q, J = 272.5 Hz) -CF3

61.7 -OCH2CHs
14.3 -OCH2CHs

IR (Infrared) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment
) C-H stretch (Aromatic and

3070-2900 Medium _ _

Aliphatic)
1726 Strong C=0 stretch (Ester)[2]
1320 Strong C-F stretch
1280, 1130 Strong C-O stretch (Ester)
1170 Strong C-F stretch

C-H bend (meta-disubstituted
750 Strong

benzene)

MS (Mass Spectrometry) Data

lonization Method: Electron lonization (El)

mlz Relative Intensity (%) Assignment

218 45 [M]* (Molecular lon)
190 10 [M - C2Ha]*

173 100 [M - OCH2CHs]*

145 60 [M - OCH2CHs - COJ*
125 15 [C7HaF2]*

95 20 [CeHaF]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Approximately 10-20 mg of Ethyl 3-(trifluoromethyl)benzoate is accurately weighed and
dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCIs).

o A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (& = 0.00 ppm).

o The solution is transferred to a 5 mm NMR tube.

o Data Acquisition:
o The NMR spectra are recorded on a 400 MHz spectrometer.
o For H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds.

o For 3C NMR, a larger number of scans (e.g., 1024 or more) are required due to the lower
natural abundance and sensitivity of the *3C nucleus. A relaxation delay of 2-5 seconds is
used.

» Data Processing:

[¢]

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency
domain spectrum.

[¢]

Phase and baseline corrections are applied to the spectrum.

[e]

The chemical shifts are referenced to the TMS signal.

[e]

Integration of the peaks in the *H NMR spectrum is performed to determine the relative
number of protons.

Infrared (IR) Spectroscopy

o Sample Preparation:

o Athin film of the liquid sample is prepared by placing a drop of Ethyl 3-
(trifluoromethyl)benzoate between two potassium bromide (KBr) or sodium chloride
(NaCl) salt plates.
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o Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the
sample with dry KBr powder and pressing the mixture into a translucent disk.

o Data Acquisition:
o The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
o A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.

o The sample is then placed in the spectrometer's beam path, and the sample spectrum is
recorded.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is
typically recorded in the range of 4000-400 cm~1.

» Data Processing:

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm~1).

o The characteristic absorption bands are identified and assigned to the corresponding
functional groups and vibrational modes.

Mass Spectrometry (MS)

e Sample Introduction and lonization:

o Adilute solution of Ethyl 3-(trifluoromethyl)benzoate in a volatile organic solvent (e.g.,
methanol or acetonitrile) is introduced into the mass spectrometer.

o For Electron lonization (EI), the sample is vaporized and then bombarded with a high-
energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

e Mass Analysis:

o The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer).
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o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o Detection and Data Processing:

o The separated ions are detected, and a mass spectrum is generated, which is a plot of
relative ion abundance versus m/z.

o The molecular ion peak is identified, which corresponds to the molecular weight of the
compound.

o The fragmentation pattern is analyzed to provide information about the structure of the
molecule. The fragmentation of ethyl benzoate typically involves the loss of the ethoxy
radical to form a stable acylium ion.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like Ethyl 3-(trifluoromethyl)benzoate.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Ethyl 3-
(trifluoromethyl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295495#spectroscopic-data-for-ethyl-3-
trifluoromethyl-benzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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